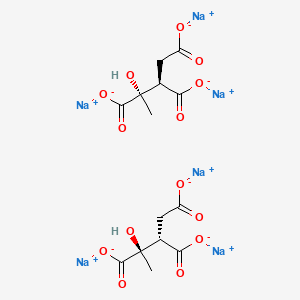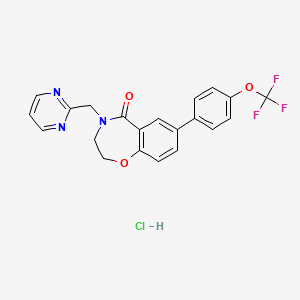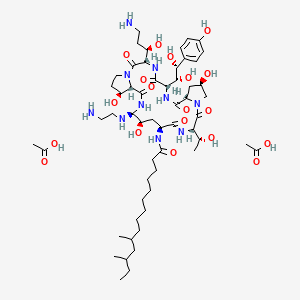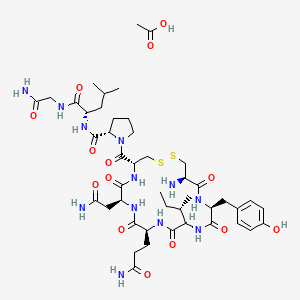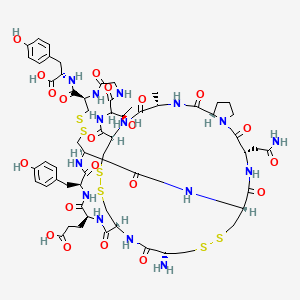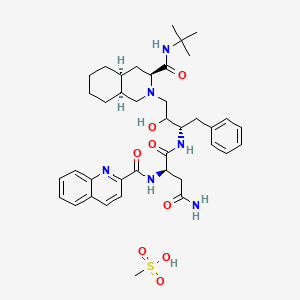
Saquinavir (Mesylate)
Overview
Description
Saquinavir (Mesylate) is an antiretroviral medication used in combination with other medications to treat or prevent Human Immunodeficiency Virus (HIV) and Acquired Immunodeficiency Syndrome (AIDS). It belongs to the protease inhibitor class and works by blocking the HIV protease enzyme, which is essential for viral replication and maturation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Saquinavir (Mesylate) can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis typically involves the following steps:
Formation of the Decahydroisoquinoline Intermediate: This step involves the reaction of a suitable starting material with reagents such as tert-butyl carbamate and other protective groups to form the decahydroisoquinoline intermediate.
Coupling with Hydroxyphenylbutanoic Acid: The intermediate is then coupled with hydroxyphenylbutanoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Formation of the Final Product: The final step involves the deprotection of the intermediate and its conversion to Saquinavir (Mesylate) through mesylation using methanesulfonyl chloride (mesyl chloride) under basic conditions.
Industrial Production Methods
Industrial production of Saquinavir (Mesylate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Saquinavir (Mesylate) undergoes various chemical reactions, including:
Oxidation: Saquinavir can undergo oxidation reactions, particularly at the hydroxy groups, forming oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the amide and ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Saquinavir (Mesylate), which may have different pharmacological properties and applications .
Scientific Research Applications
Saquinavir (Mesylate) has a wide range of scientific research applications, including:
HIV Treatment: It is primarily used in combination with other antiretroviral agents to treat HIV-1 infection by inhibiting the HIV protease enzyme.
COVID-19 Research: Saquinavir has shown promise in inhibiting the SARS-CoV-2 main protease (3CLpro) in silico and in vitro, making it a potential candidate for repurposing in COVID-19 treatment.
Drug Delivery Systems: Research has focused on improving the bioavailability and solubility of Saquinavir (Mesylate) through the development of novel drug delivery systems such as solid dispersions and lipid-based formulations.
Mechanism of Action
Saquinavir (Mesylate) exerts its effects by inhibiting the HIV protease enzyme, which is crucial for the cleavage of viral polyproteins into functional proteins required for viral replication and maturation. By blocking this enzyme, Saquinavir prevents the formation of mature viral particles, thereby reducing the viral load in the body . The molecular targets include the active site of the HIV protease enzyme, and the pathways involved are related to viral replication and protein processing .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Saquinavir (Mesylate)
Saquinavir (Mesylate) was the first protease inhibitor developed for HIV therapy, marking a significant advancement in the treatment of HIV/AIDS. Its unique structure and mechanism of action have paved the way for the development of other protease inhibitors. Additionally, its potential repurposing for COVID-19 and cancer treatment highlights its versatility and broad-spectrum activity .
Properties
IUPAC Name |
(2R)-N-[(2S)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31+,32-,33?;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHXGOXEBNJUSN-VLNAPGSISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1CC([C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54N6O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B8068701.png)
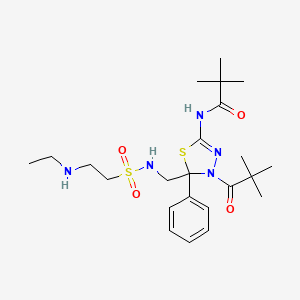
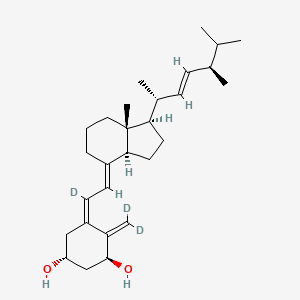
![potassium;[(1R)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B8068729.png)
![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8068735.png)
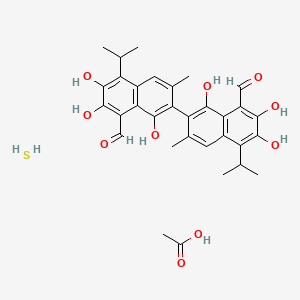
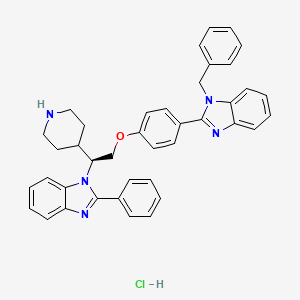
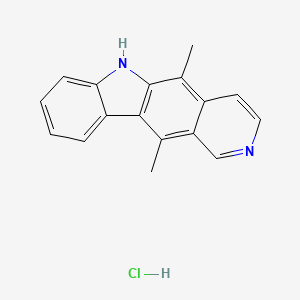
![(3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylic acid](/img/structure/B8068754.png)
